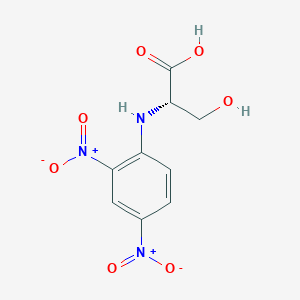

N-(2,4-Dinitrophenyl)-L-serine

Description

Properties

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQZBOCQYMVLTC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909555 | |

| Record name | N-(2,4-Dinitrophenyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-64-7, 10547-30-5 | |

| Record name | N-(2,4-Dinitrophenyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dinitrophenyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DINITROPHENYL)-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXZ72QE93V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(2,4-Dinitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2,4-Dinitrophenyl)-L-serine, a crucial derivative in the field of amino acid analysis and protein chemistry. This document details its structural characteristics, physicochemical data, and relevant experimental protocols, presented in a clear and accessible format for laboratory professionals.

Chemical and Physical Properties

N-(2,4-Dinitrophenyl)-L-serine, often abbreviated as DNP-Ser, is a derivative of the amino acid L-serine where the amino group is substituted with a 2,4-dinitrophenyl group. This modification, introduced by the reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), imparts a characteristic yellow color, facilitating its detection and quantification in chromatographic methods.

General Information

| Property | Value |

| IUPAC Name | 2-(2,4-dinitroanilino)-3-hydroxypropanoic acid |

| Synonyms | DNP-L-serine, N-DNP-L-serine, 2,4-Dinitrophenyl-L-serine |

| CAS Number | 1655-64-7 |

| Molecular Formula | C₉H₉N₃O₇ |

| Molecular Weight | 271.18 g/mol |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 177 °C | [Vendor Data] |

| Boiling Point | 585.3 ± 50.0 °C (Predicted) | [Chemical Database] |

| Density | 1.715 ± 0.06 g/cm³ (Predicted) | [Chemical Database] |

| Solubility | Soluble in acetone (B3395972) and dimethylsulfoxide | [Scientific Literature] |

| Appearance | White to yellow crystalline powder | [Vendor Data] |

Spectral Data

The spectral data of N-(2,4-Dinitrophenyl)-L-serine are essential for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of N-(2,4-Dinitrophenyl)-L-serine in acetone-d₆ exhibits characteristic signals for the aromatic protons of the dinitrophenyl group and the protons of the serine backbone. The chemical shifts (δ) are expressed in ppm and coupling constants (J) in Hz.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' | 9.0 - 9.1 | d | |

| H-5' | 8.3 - 8.4 | dd | |

| H-6' | 7.2 - 7.3 | d | |

| α-CH | ~4.5 | m | |

| β-CH₂ | ~4.0 | m |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The signals for the NH and OH protons may not be observed due to rapid exchange with deuterium (B1214612) in the solvent.

¹³C NMR Spectroscopy

FT-IR Spectroscopy

The FT-IR spectrum of N-(2,4-Dinitrophenyl)-L-serine, typically recorded as a KBr pellet, shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (hydroxyl group) |

| ~3300 | N-H stretch (secondary amine) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1620, 1590 | C=C stretch (aromatic ring) |

| ~1520, 1340 | N-O stretch (nitro groups) |

Mass Spectrometry

While a specific mass spectrum for N-(2,4-Dinitrophenyl)-L-serine is not widely published, the expected electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z 271. Key fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da), the hydroxymethyl group (-CH₂OH, 31 Da), and characteristic fragments from the dinitrophenyl moiety.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of N-(2,4-Dinitrophenyl)-L-serine.

Synthesis of N-(2,4-Dinitrophenyl)-L-serine

This protocol is based on the classical method developed by Frederick Sanger for the derivatization of amino acids.

Materials:

-

L-Serine

-

1-Fluoro-2,4-dinitrobenzene (Sanger's reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve a known amount of L-serine in a 1% (w/v) aqueous solution of sodium bicarbonate.

-

Add a solution of 1-fluoro-2,4-dinitrobenzene in ethanol to the L-serine solution. The molar ratio of Sanger's reagent to L-serine should be approximately 2:1.

-

Stir the reaction mixture at room temperature for 2-4 hours. The solution will turn yellow as the DNP-serine is formed.

-

After the reaction is complete, acidify the mixture to a pH of approximately 1-2 with dilute HCl. This will precipitate the DNP-serine.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the yellow precipitate by vacuum filtration and wash it with cold water.

-

Purify the crude DNP-serine by recrystallization from an appropriate solvent system, such as ethanol-water or acetone-water.

-

Dry the purified crystals under vacuum.

Purification by Thin-Layer Chromatography (TLC)

TLC is a common method for assessing the purity of DNP-amino acids and for their separation from a mixture.

Materials:

-

Silica (B1680970) gel TLC plates

-

A developing chamber

-

Solvent system (e.g., chloroform:methanol:acetic acid in a 95:5:1 ratio)

-

UV lamp for visualization

Procedure:

-

Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm and allowing the atmosphere to saturate for at least 30 minutes.

-

Dissolve a small amount of the synthesized N-(2,4-Dinitrophenyl)-L-serine in a suitable solvent like acetone.

-

Spot a small amount of the solution onto the baseline of a silica gel TLC plate using a capillary tube.

-

Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Allow the plate to dry.

-

Visualize the yellow spot of DNP-serine. The Rƒ value can be calculated and compared to a standard.

Mandatory Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of N-(2,4-Dinitrophenyl)-L-serine and its subsequent analysis.

Caption: Workflow for the synthesis and analysis of N-(2,4-Dinitrophenyl)-L-serine.

Sanger's Reagent Reaction Mechanism

This diagram illustrates the nucleophilic aromatic substitution reaction between L-serine and Sanger's reagent.

Caption: The reaction of L-serine with Sanger's reagent to form N-(2,4-Dinitrophenyl)-L-serine.

Note: The image in the DOT script is a placeholder and would need to be replaced with an actual image of the dinitrobenzene ring for rendering.

Biological and Analytical Significance

N-(2,4-Dinitrophenyl)-L-serine itself is not known to have a direct role in biological signaling pathways. Its primary significance lies in its utility as an analytical tool. The dinitrophenyl group acts as a chromophore, allowing for the sensitive detection of amino acids by UV-Vis spectroscopy after their separation by chromatography. This method, pioneered by Frederick Sanger in his work on the primary structure of insulin, was a foundational technique in protein sequencing and proteomics. While modern techniques such as mass spectrometry have largely superseded this method for protein sequencing, the derivatization of amino acids with Sanger's reagent remains a valuable tool in various biochemical analyses.

A Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-L-serine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine). It includes a detailed experimental protocol adapted from established methodologies, a comprehensive table of quantitative data for the reactants and products, and a visualization of the synthesis pathway. This guide is intended to serve as a practical resource for laboratory professionals engaged in peptide chemistry, amino acid analysis, and related fields.

Introduction

N-(2,4-Dinitrophenyl)-L-serine is a derivative of the amino acid L-serine. The synthesis involves the covalent attachment of a 2,4-dinitrophenyl (DNP) group to the alpha-amino group of L-serine. This reaction, commonly known as the Sanger reaction, utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), or Sanger's reagent, as the arylating agent.[1][2][3][4] The DNP moiety acts as a chromophoric tag, rendering the otherwise colorless amino acid detectable by spectrophotometry, which is foundational for protein sequencing and amino acid analysis.[2] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the deprotonated amino group of L-serine attacks the electron-deficient aromatic ring of FDNB, leading to the displacement of the fluoride (B91410) ion.[1][3] This process is typically conducted under mildly alkaline conditions to ensure the nucleophilicity of the amino group.[1] The resulting DNP-amino acids are generally stable, yellow crystalline solids.[1][5]

Synthesis Pathway and Mechanism

The synthesis of N-(2,4-Dinitrophenyl)-L-serine is a classic example of nucleophilic aromatic substitution. The key steps are:

-

Deprotonation of L-serine: In a mildly alkaline solution (pH ~9), the amino group of L-serine is deprotonated, forming a potent nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-serine attacks the carbon atom bonded to fluorine in 1-fluoro-2,4-dinitrobenzene. The highly electronegative nitro groups on the benzene (B151609) ring stabilize the intermediate Meisenheimer complex through resonance.

-

Fluoride Elimination: The aromaticity of the benzene ring is restored by the elimination of the highly stable fluoride ion, resulting in the formation of the stable N-C bond and the final product, N-(2,4-Dinitrophenyl)-L-serine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| L-Serine | C₃H₇NO₃ | 105.09 | 228 (dec.) | White crystalline powder | 56-45-1 |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | C₆H₃FN₂O₄ | 186.10 | 27.5-29.5 | Yellow crystalline solid or liquid | 70-34-8 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | White crystalline powder | 144-55-8 |

| N-(2,4-Dinitrophenyl)-L-serine | C₉H₉N₃O₇ | 271.18 | 177 | White to yellow crystalline powder [5][6] | 1655-64-7 [5][6][7][8] |

Note: Data compiled from various chemical suppliers and databases.[5][6][7][9][10]

Detailed Experimental Protocol

This protocol is adapted from the simplified procedure for the synthesis of DNP-amino acids as described by Levy and Chung. This method enhances reaction speed and product purity by eliminating the need for organic co-solvents and subsequent extraction steps.

4.1. Materials and Reagents:

-

L-Serine

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled or deionized water

-

pH meter or pH indicator strips

-

Stir plate and magnetic stir bar

-

Water bath or heating mantle with temperature control

-

Reaction flask (e.g., 100 mL round-bottom flask)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

4.2. Procedure:

-

Preparation of Reaction Medium: In a 100 mL reaction flask, dissolve a calculated amount of L-serine in distilled water. Add a sufficient amount of sodium bicarbonate to the solution while stirring until the pH of the solution reaches approximately 9.0. This ensures the deprotonation of the amino group.

-

Addition of Sanger's Reagent: Gently warm the solution to 40°C in a water bath. Add a molar equivalent of 1-fluoro-2,4-dinitrobenzene (FDNB) to the stirring aqueous solution. Caution: FDNB is toxic and a skin irritant. Handle with appropriate personal protective equipment in a fume hood.

-

Reaction: Maintain the reaction mixture at 40°C with continuous stirring. The reaction progress can be monitored by the appearance of the characteristic yellow color of the DNP-amino acid. The reaction is typically complete within 1 to 2 hours.[2]

-

Product Precipitation: After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature. Slowly acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. The N-(2,4-Dinitrophenyl)-L-serine product will precipitate out of the solution as a yellow solid. Continue adding acid until no further precipitation is observed (typically pH 2-3).

-

Isolation and Purification: Isolate the precipitated product by vacuum filtration using a Büchner funnel. Wash the collected solid several times with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified N-(2,4-Dinitrophenyl)-L-serine product, for instance, in a desiccator under vacuum.

-

Characterization (Optional): The identity and purity of the final product can be confirmed by measuring its melting point (literature value: 177°C)[6][7] and using analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualizations

5.1. Synthesis Reaction Pathway

The following diagram illustrates the chemical transformation from L-serine and Sanger's reagent to the final product.

Caption: Reaction scheme for the synthesis of N-(2,4-Dinitrophenyl)-L-serine.

5.2. Experimental Workflow

This diagram outlines the sequential steps of the experimental protocol.

Caption: Step-by-step workflow for the laboratory synthesis of DNP-L-serine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(2,4-Dinitrophenyl)serine | C9H9N3O7 | CID 259582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. N-(2,4-Dinitrophenyl)-L-serine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

UV-Vis Spectral Properties of DNP-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) spectral properties of N-(2,4-dinitrophenyl)-serine (DNP-serine). DNP-serine is a derivatized amino acid, where the primary amine of serine is covalently linked to a 2,4-dinitrophenyl group. This modification introduces a strong chromophore, making DNP-serine readily quantifiable using UV-Vis spectrophotometry. This guide details the spectral characteristics, including absorption maxima (λmax) and molar absorptivity (ε), under various conditions, and provides detailed experimental protocols for its analysis.

Core Spectral Properties

The UV-Vis spectrum of DNP-serine is dominated by the electronic transitions of the 2,4-dinitrophenyl group. The position and intensity of the absorption bands are sensitive to the solvent environment and the pH of the solution.

Quantitative Data Summary

The following tables summarize the key quantitative UV-Vis spectral data for DNP-amino acids, which can be considered representative for DNP-serine due to the chromophore being the DNP group.

Table 1: Absorption Maxima (λmax) of DNP-Amino Acids in Different Solvents

| Solvent | λmax (nm) | Notes |

| 95% Ethanol (B145695) | 344 | Consistent absorption.[1] |

| Aqueous Sodium Bicarbonate | 350 - 360 | Range observed in alkaline solution.[1] |

| Acidic Solution (pH ~2.5) | 395 | Shift to longer wavelength in acidic conditions. |

Table 2: Molar Absorptivity (ε) of DNP-Derivatives

| Compound | Solvent/Buffer | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| DNP-hapten conjugate | Not specified | 360 | 1.74 x 10⁴ |

| DNP-amino acids (general) | Alkaline solution | ~360 | Estimated to be in the order of 1.5-2.0 x 10⁴ |

Effect of pH on UV-Vis Spectrum

The pH of the solution significantly influences the UV-Vis spectrum of DNP-serine. The 2,4-dinitrophenyl group contains nitro groups that can interact with the surrounding medium, and the carboxylic acid and the secondary amine of the serine backbone can exist in different protonation states.

In neutral to slightly alkaline solutions (pH > 7), the DNP-amino acid is typically deprotonated, resulting in a primary absorption peak in the range of 350-360 nm. As the solution becomes more alkaline, a bathochromic (red) shift can be observed, with the absorption maximum moving to around 400 nm. Conversely, under acidic conditions (pH < 3), a hypsochromic (blue) shift may occur. This pH-dependent spectral shift is a critical consideration for quantitative analysis and can be exploited for specific detection methods.

Experimental Protocols

This section provides detailed methodologies for the preparation of DNP-serine and its analysis by UV-Vis spectrophotometry.

Preparation of DNP-Serine (Sanger's Method)

DNP-serine is synthesized by the reaction of serine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent.

Materials:

-

L-Serine

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-serine in an aqueous solution of sodium bicarbonate to create a slightly alkaline environment (pH ~8-9).

-

Add a solution of FDNB in ethanol to the serine solution.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, acidify the mixture with dilute HCl. This will protonate the unreacted amino acids and the carboxylic acid group of the DNP-serine.

-

The DNP-serine will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration and wash with cold water and diethyl ether to remove unreacted FDNB and other impurities.

-

The purified DNP-serine can be dried under vacuum.

UV-Vis Spectrophotometric Analysis of DNP-Serine

Instrumentation:

-

A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-600 nm.

-

Quartz cuvettes with a 1 cm path length.

Reagents and Solutions:

-

Solvent: 95% ethanol is recommended for consistent measurements. Alternatively, aqueous buffers (e.g., phosphate (B84403) or bicarbonate buffers) at a specific pH can be used.

-

DNP-Serine Stock Solution: Accurately weigh a known amount of purified DNP-serine and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). DNP-glycine is soluble in hot methanol, and DNP-L-alanine is soluble in methanol, suggesting alcohols are suitable solvents for DNP-serine.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the same solvent to cover a desired concentration range.

Measurement Procedure:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 250-500 nm).

-

Use the chosen solvent to zero the absorbance of the spectrophotometer (blank measurement).

-

Measure the absorbance of each working standard at the predetermined λmax (e.g., 344 nm in 95% ethanol).

-

Measure the absorbance of the unknown DNP-serine sample.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the working standards.

-

Determine the concentration of the unknown sample using the calibration curve and the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

Visualizations

DNP-Serine Derivatization Reaction

Caption: Synthesis of DNP-Serine from Serine and FDNB.

Experimental Workflow for UV-Vis Analysis

Caption: Workflow for Quantitative Analysis of DNP-Serine.

Conclusion

This technical guide provides essential information on the UV-Vis spectral properties of DNP-serine for researchers and professionals in drug development. The strong chromophoric properties of the DNP group allow for sensitive and reliable quantification by UV-Vis spectrophotometry. The provided data and experimental protocols offer a solid foundation for the accurate analysis of DNP-serine in various research and development settings. It is crucial to consider the influence of pH and solvent on the spectral properties to ensure accurate and reproducible results.

References

The Role of N-(2,4-Dinitrophenyl)-L-serine in Polypeptide Sequencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pioneering work of Frederick Sanger in the 1940s and 1950s on the primary structure of insulin (B600854) revolutionized our understanding of proteins as molecules with a defined and unique sequence of amino acids. Central to this achievement was the development of a method for N-terminal amino acid analysis using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent. This chemical technique provided the first definitive means of identifying the amino acid residue at the beginning of a polypeptide chain. When the N-terminal amino acid is L-serine, its reaction with Sanger's reagent and subsequent processing yields N-(2,4-Dinitrophenyl)-L-serine (DNP-serine). This guide provides an in-depth technical overview of the formation, identification, and significance of DNP-serine in the context of Sanger's N-terminal analysis.

The Core Principle: Sanger's Method

Sanger's method for N-terminal amino acid identification is a multi-step process that involves:

-

Derivatization: The free α-amino group of the N-terminal amino acid of a polypeptide chain reacts with Sanger's reagent (DNFB) under mildly alkaline conditions.

-

Hydrolysis: The resulting dinitrophenyl-polypeptide (DNP-polypeptide) is subjected to complete acid hydrolysis, which cleaves all the peptide bonds.

-

Identification: The DNP-amino acid, which is stable to the acid hydrolysis that breaks the peptide bonds, is then isolated and identified, typically by chromatography.

This process unambiguously identifies the N-terminal residue of the polypeptide chain.

Formation of N-(2,4-Dinitrophenyl)-L-serine

When a polypeptide has L-serine at its N-terminus, the reaction with Sanger's reagent proceeds via a nucleophilic aromatic substitution. The deprotonated α-amino group of the serine residue acts as a nucleophile, attacking the carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. The fluorine atom is subsequently displaced, forming a stable covalent bond between the dinitrophenyl group and the nitrogen of the N-terminal serine. This reaction results in the formation of a DNP-polypeptide.

Experimental Protocol: N-Terminal Analysis of a Serine-Containing Peptide

The following is a generalized experimental protocol for the identification of an N-terminal serine residue using Sanger's reagent.

Materials

-

Peptide sample

-

1-Fluoro-2,4-dinitrobenzene (Sanger's reagent, DNFB)

-

Sodium bicarbonate

-

Ethanol

-

Diethyl ether

-

6 M Hydrochloric acid

-

Standard DNP-amino acids (including DNP-serine)

-

Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)

-

TLC developing solvents

Procedure

1. Dinitrophenylation of the Peptide

-

Dissolve the peptide sample in a suitable buffer, such as a 5% (w/v) sodium bicarbonate solution, to maintain a mildly alkaline pH (around 8-9).

-

Prepare a solution of DNFB in a solvent like ethanol.

-

Add the DNFB solution to the peptide solution and stir the mixture at room temperature for approximately 2 hours. The DNP-peptide will often precipitate as a yellow solid.

-

Collect the DNP-peptide precipitate by centrifugation and wash it sequentially with water, ethanol, and diethyl ether to remove unreacted DNFB and other impurities. Air-dry the purified DNP-peptide.

2. Acid Hydrolysis of the DNP-Peptide

-

Place the dried DNP-peptide in a hydrolysis tube.

-

Add 6 M hydrochloric acid to the tube.

-

Seal the tube under vacuum to prevent oxidation of any susceptible amino acids.

-

Heat the tube at 100-110°C for 12-24 hours to ensure complete hydrolysis of all peptide bonds.

3. Extraction and Identification of DNP-Serine

-

After hydrolysis, cool the reaction mixture.

-

Extract the DNP-amino acids with diethyl ether. The DNP-amino acids, being less polar than the free amino acids, will partition into the ether layer.

-

Carefully separate the ether layer and evaporate it to dryness.

-

Dissolve the dried residue in a small amount of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

-

Spot the dissolved sample onto a TLC plate alongside standard DNP-amino acids, including DNP-serine.

-

Develop the TLC plate using an appropriate solvent system.

-

After development, the DNP-amino acids will appear as yellow spots. Identify the DNP-amino acid from the sample by comparing its retention factor (Rf) value to that of the standards.

Quantitative Data and Stability of DNP-Serine

A critical consideration in the quantitative analysis of N-terminal amino acids is the stability of the DNP-derivative during acid hydrolysis. Serine, along with threonine, is known to be partially degraded during this process, with reported losses ranging from 5% to 15%. This degradation can occur through various pathways, including dehydration. While the DNP group itself is stable to acid hydrolysis, the stability of the entire DNP-serine molecule is influenced by the lability of the serine side chain. For accurate quantification, it is often recommended to perform a time-course study of the hydrolysis and extrapolate the results back to zero time.

| Parameter | Value/Observation | Reference |

| Stability during Acid Hydrolysis | Partially degraded (5-15% loss reported for serine) | |

| Chromatographic Identification | Typically |

The Biochemical Landscape of DNP-Amino Acids: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide elucidates the core biochemical characteristics of 2,4-dinitrophenyl (DNP)-amino acids. This document provides a comprehensive overview of their synthesis, physicochemical properties, and critical applications, with a focus on quantitative data and detailed experimental protocols.

Introduction: The Enduring Legacy of DNP-Amino Acids

First introduced by Frederick Sanger in his pioneering work to sequence insulin, 2,4-dinitrophenyl (DNP)-amino acids are derivatives formed by the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, with the free amino group of an amino acid.[1][2] This reaction results in a stable, yellow-colored DNP-derivative that is resistant to acid hydrolysis.[3] This key characteristic allowed for the first-ever determination of a protein's primary structure, a monumental achievement that earned Sanger the Nobel Prize in Chemistry in 1958 and laid the foundation for modern proteomics.[2]

Beyond their historic role in protein sequencing, DNP-amino acids are valuable tools in immunology, serving as haptens to elicit and study immune responses.[4][5] The DNP group, not naturally found in tissues, acts as an ideal antigenic determinant when conjugated to a carrier protein, facilitating the investigation of antibody production and B-cell activation.[6] This guide will delve into the fundamental biochemical properties of DNP-amino acids and provide detailed methodologies for their use in the laboratory.

Physicochemical Properties of DNP-Amino Acids

The attachment of the 2,4-dinitrophenyl group to an amino acid imparts distinct physicochemical properties that are crucial for their detection and analysis. The DNP group's strong ultraviolet (UV) absorbance is a key feature, enabling sensitive detection.[7]

Spectral Properties

DNP-amino acids exhibit characteristic UV-Visible absorption spectra, which are instrumental in their quantification. The table below summarizes the molar extinction coefficients and absorption maxima for various DNP-amino acids.

| DNP-Amino Acid Derivative | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | λmax (nm) | Solvent/pH |

| DNP-Alanine | ~3.0 x 10⁴ | 338 | 25 mM TEAP buffer, pH 3.0, and 50% acetonitrile[8] |

| DNP-Alanine | ~1.1 x 10⁴ | 414 | 25 mM TEAP buffer, pH 3.0, and 50% acetonitrile[8] |

| Hydrolyzed DNP Reagent | ~1.5 x 10⁴ | 338 | 25 mM TEAP buffer, pH 3.0, and 50% acetonitrile[8] |

| DNP-Glycine | Not Specified | ~360 | Not Specified[9] |

| DNP-derivatives (general) | Not Specified | 395 | pH ~2.5[10] |

| 2,4-Dinitrophenol (DNP) | Not Specified | 316 | Not Specified[11] |

Note: The spectral properties of DNP-amino acids can be influenced by the solvent and pH.

Solubility

The solubility of DNP-amino acids varies depending on the nature of the amino acid side chain and the solvent. Generally, the introduction of the hydrophobic DNP group decreases water solubility. DNP-amino acids are typically soluble in organic solvents such as ethanol, acetone, and ether, which is a property exploited in their purification.[12][13] Water-soluble DNP-amino acids, such as those derived from acidic amino acids, can be separated using liquid-liquid partition chromatography.[13]

Acidity (pKa)

The pKa values of the ionizable groups in DNP-amino acids are altered compared to their unmodified counterparts. The attachment of the electron-withdrawing dinitrophenyl group to the α-amino group lowers its pKa, making it more acidic. A study on DNP-derivatives in micellar solutions of sodium dodecyl sulfate (B86663) (SDS) reported the following apparent pKa values:

| DNP-Amino Acid | Apparent pKa in 0.10 M SDS |

| DNP-Glycine | 3.79 ± 0.01 |

| DNP-Leucine | 5.03 ± 0.12 |

| DNP-Threonine | 4.04 ± 0.10 |

| DNP-Valine | 4.79 ± 0.14 |

| DNP-Cysteine | 4.46 ± 0.10 |

Data from Boichenko et al. (2011)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DNP-amino acids and their application in N-terminal protein sequencing.

Synthesis of DNP-Amino Acids (General Protocol)

This protocol describes the reaction of an amino acid with Sanger's reagent (FDNB) to form the corresponding DNP-amino acid.

Materials:

-

Amino acid

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid and an equimolar amount of sodium bicarbonate in water.

-

Prepare a solution of FDNB in ethanol.

-

Mix the amino acid solution with the FDNB solution and stir for approximately 2 hours at room temperature.[12] The reaction is typically carried out at an alkaline pH (around 9.8).[1]

-

The DNP-amino acid will precipitate as a yellow powder.

-

Wash the precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted reagents and byproducts.[3]

-

The purified DNP-amino acid can be air-dried.

N-Terminal Amino Acid Analysis using Sanger's Method

This protocol outlines the classical Sanger method for identifying the N-terminal amino acid of a protein or peptide.

Materials:

-

Purified protein or peptide sample (1-5 mg)[9]

-

0.1 M Sodium bicarbonate buffer, pH 8.5[9]

-

1-Fluoro-2,4-dinitrobenzene (FDNB) or 1-Chloro-2,4-dinitronaphthalene (CDNN) solution (10 mg/mL in ethanol)[9]

-

6 M Hydrochloric acid (HCl)[9]

-

HPLC system with a C18 column and UV detector[9]

-

Standard mixture of DNP-amino acids

Procedure:

Step 1: Derivatization of the N-terminus

-

Dissolve the protein/peptide sample in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).[9]

-

Add 100 µL of the FDNB or CDNN solution.[9]

-

Incubate the mixture for 2 hours at room temperature with gentle agitation.[9]

-

Evaporate the solvent completely using a vacuum centrifuge or a stream of nitrogen gas.[9]

Step 2: Acid Hydrolysis

-

To the dried DNP-protein, add 200 µL of 6 M HCl.[9]

-

Seal the reaction vial under vacuum or flush with nitrogen gas to prevent oxidation.[9]

-

Heat the vial at 110°C for 16-24 hours to hydrolyze the peptide bonds.[9]

-

After hydrolysis, cool the vial to room temperature.

-

Evaporate the HCl completely, which may require repeated additions of water followed by evaporation.[9]

Step 3: Identification of the DNP-Amino Acid

-

Reconstitute the dried hydrolysate in the initial HPLC mobile phase.[9]

-

Centrifuge the sample to pellet any insoluble material.[9]

-

Inject the supernatant onto a C18 reverse-phase HPLC column.[9]

-

Monitor the elution profile at approximately 360 nm.[9]

-

Identify the N-terminal DNP-amino acid by comparing its retention time to that of a standard mixture of DNP-amino acids.[9]

Visualization of Methodologies and Pathways

Experimental Workflow for Sanger's N-Terminal Analysis

The following diagram illustrates the key steps in identifying the N-terminal amino acid of a protein using Sanger's method.

Caption: Workflow for N-terminal analysis using Sanger's method.

DNP-Hapten in B-Cell Activation Signaling

DNP-amino acids, when conjugated to a carrier protein, serve as a model hapten for studying the immune response. The DNP moiety is recognized by B-cell receptors (BCRs), initiating a signaling cascade that leads to B-cell activation and antibody production. The following diagram provides a simplified overview of this process.

Caption: Simplified signaling pathway of DNP-hapten mediated B-cell activation.

Conclusion

DNP-amino acids remain a cornerstone in the toolkit of protein chemists and immunologists. Their unique biochemical characteristics, particularly their stability and strong UV absorbance, continue to be leveraged in modern analytical techniques. The foundational methods developed by Sanger using these derivatives paved the way for the field of proteomics. Furthermore, their application as haptens provides a robust system for dissecting the complexities of the immune response. This guide offers a comprehensive resource for researchers, providing the necessary data and protocols to effectively utilize DNP-amino acids in their experimental endeavors.

References

- 1. youtube.com [youtube.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hapten-Decorated DNA Nanostructures Decipher the Antigen-Mediated Spatial Organization of Antibodies Involved in Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. biochemistry - Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Separation of water-soluble N-2,4-dinitrophenylamino acids - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,4-Dinitrophenyl)-L-serine: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-(2,4-Dinitrophenyl)-L-serine, a serine derivative used in research and development. The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.

Hazard Identification and Classification

N-(2,4-Dinitrophenyl)-L-serine is classified as a hazardous substance. The primary hazards associated with this compound are flammability and irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

| Hazard Class | Category |

| Flammable solids | Category 2 |

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Signal Word: Danger [1] or Warning [2][3]

Hazard Pictograms:

-

Flame: For flammable solids.

-

Exclamation Mark: For skin/eye irritation and respiratory tract irritation.

Hazard Statements:

-

H228: Flammable solid.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(2,4-Dinitrophenyl)-L-serine is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₉H₉N₃O₇[4][5] |

| Molecular Weight | 271.18 g/mol [4] |

| Appearance | White to yellow to green crystalline powder[6][7] |

| Melting Point | 177 °C[6][8] |

| Boiling Point | 585.3±50.0 °C (Predicted)[6] |

| Density | 1.715±0.06 g/cm³ (Predicted)[6] |

| pKa | 3.15±0.10 (Predicted)[6] |

| Storage Temperature | -20°C[6] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to prevent exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[9][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ground and bond container and receiving equipment to prevent static discharge.[1]

Personal Protective Equipment

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[9][11] | To protect eyes from dust and splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][9][10] | To prevent skin contact. |

| Respiratory Protection | NIOSH-approved respirator if dust is generated and ventilation is inadequate.[11] | To prevent inhalation of airborne particles. |

General Hygiene Practices:

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing immediately and wash before reuse.[2]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation occurs, get medical advice.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Store locked up.[2]

-

Recommended storage temperature is -20°C.[6]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Toxicological Information

Experimental Workflow and Logical Relationships

Due to the proprietary nature of drug development and research, detailed experimental protocols for N-(2,4-Dinitrophenyl)-L-serine are not publicly available. Similarly, specific signaling pathways involving this compound have not been elucidated in the public domain. The following diagram illustrates a generalized workflow for the safe handling of this chemical in a laboratory setting.

Caption: A logical workflow for the safe handling of N-(2,4-Dinitrophenyl)-L-serine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(2,4-Dinitrophenyl)-L-serine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,4-Dinitrophenyl)-L-serine | C9H9N3O7 | CID 96800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2,4-Dinitrophenyl)serine | C9H9N3O7 | CID 259582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2,4-DINITROPHENYL)-L-SERINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-(2,4-Dinitrophenyl)-L-serine | CymitQuimica [cymitquimica.com]

- 9. N-(2,4-Dinitrophenyl)-L-serine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. chemwhat.com [chemwhat.com]

- 11. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Serine using Pre-Column Derivatization with 2,4-Dinitrofluorobenzene (DNFB) and Reverse-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acid analysis is a critical technique in biochemical research and pharmaceutical development. Serine, a non-essential amino acid, plays a vital role in various metabolic pathways and is a precursor to several other amino acids and neurotransmitters. Accurate quantification of serine often requires derivatization to enhance its detection by common analytical methods like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization with 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, is a robust and reliable method.[1][2] DNFB reacts with the primary amino group of serine to form a stable 2,4-dinitrophenyl (DNP) derivative, which is highly chromophoric and can be easily detected by UV-Vis spectrophotometry.[1][2] This application note provides a detailed protocol for the analysis of DNP-serine using Reverse-Phase HPLC (RP-HPLC).

Principle of Derivatization

The derivatization process involves a nucleophilic aromatic substitution reaction. The primary amine of serine acts as a nucleophile, attacking the electron-deficient carbon atom of DNFB that is bonded to fluorine. This reaction proceeds under alkaline conditions and results in the formation of a stable, yellow-colored DNP-serine derivative and hydrogen fluoride.[2] The DNP moiety provides a strong chromophore, allowing for sensitive UV detection around 360 nm.[2]

Caption: Chemical reaction for the derivatization of serine with DNFB.

Experimental Protocol

This protocol outlines the steps for sample derivatization and subsequent HPLC analysis.

3.1. Materials and Reagents

-

Serine standard

-

2,4-Dinitrofluorobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Milli-Q or HPLC grade water

-

Microcentrifuge tubes

-

Heating block or water bath

-

HPLC system with UV detector

-

RP-HPLC Column (e.g., C18, 4.6 x 250 mm, 5 µm particle size)[2]

3.2. Preparation of Solutions

-

0.5 M Sodium Bicarbonate Buffer (pH 9.0): Dissolve the appropriate amount of NaHCO₃ in Milli-Q water and adjust the pH to 9.0.

-

1% (w/v) DNFB Solution: Dissolve 100 mg of DNFB in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.

-

Mobile Phase A: 0.11% (v/v) TFA in water.[3]

-

Mobile Phase B: 0.11% (v/v) TFA in acetonitrile.[3]

3.3. Derivatization Procedure

-

Pipette 100 µL of the sample or standard solution into a microcentrifuge tube.

-

Add 100 µL of 0.5 M NaHCO₃ buffer (pH 9.0).[2]

-

Add 100 µL of 1% DNFB solution.[2]

-

Vortex the mixture gently to ensure it is homogenous.

-

Incubate the mixture at 60°C for 60 minutes in the dark.[2]

-

After incubation, cool the reaction mixture to room temperature.

-

The sample is now ready for injection into the HPLC system. If necessary, centrifuge the sample to pellet any precipitate before injection.

3.4. HPLC Conditions The separation of DNP-serine is achieved using a reverse-phase C18 column with a gradient elution program.

Caption: Experimental workflow from sample preparation to data analysis.

Data Presentation

The following table summarizes the optimized HPLC conditions for the analysis of DNP-serine. The retention time for DNP-serine should be determined by injecting a derivatized standard. Detection limits for DNP-amino acids are typically in the low picomole range.[3]

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[2] |

| Mobile Phase A | 0.11% Trifluoroacetic Acid (TFA) in Water[3] |

| Mobile Phase B | 0.11% Trifluoroacetic Acid (TFA) in Acetonitrile[3] |

| Flow Rate | 1.1 mL/min[3] |

| Column Temperature | 35°C[2] |

| Detection Wavelength | 360 nm[2] |

| Injection Volume | 20 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 48.0 | |

| 52.0 | |

| 56.0 | |

| 56.1 | |

| 60.0 | |

| Retention Time (RT) | Analyte-specific; determine with standard |

| Limit of Detection | Typically 5-10 picomoles on column[3] |

Note: The gradient program is adapted from a similar method for DNP-amino acid analysis and may require optimization for specific systems and applications.[3]

Conclusion

This application note details a straightforward and sensitive method for the quantification of serine by RP-HPLC following pre-column derivatization with DNFB. The procedure yields stable DNP-serine derivatives that are easily separated and detected by UV spectrophotometry.[1][2] The method is suitable for routine analysis in various research and quality control settings, providing reliable and reproducible results.

References

Application Notes and Protocols for the Mass Spectrometry of N-(2,4-Dinitrophenyl)-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dinitrophenyl)-L-serine (DNP-Serine) is a derivatized form of the amino acid L-serine, created by the reaction of L-serine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This derivatization is a well-established method to introduce a chromophore and a readily ionizable group, enhancing the detection and quantification of amino acids by chromatographic and mass spectrometric techniques. The dinitrophenyl group significantly increases the molar absorptivity of the amino acid, facilitating its detection by UV-Vis spectroscopy. In mass spectrometry, the DNP group improves ionization efficiency, particularly in negative ion mode electrospray ionization (ESI), and provides a characteristic fragmentation pattern that can be utilized for identification and quantification.

These application notes provide a comprehensive overview of the mass spectrometric analysis of N-(2,4-Dinitrophenyl)-L-serine, including detailed experimental protocols for sample preparation, LC-MS/MS analysis, and expected fragmentation patterns. The information presented here is intended to guide researchers in developing and validating robust analytical methods for the determination of DNP-derivatized serine in various matrices.

Physicochemical Properties of N-(2,4-Dinitrophenyl)-L-serine

A summary of the key physicochemical properties of N-(2,4-Dinitrophenyl)-L-serine is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉N₃O₇ |

| Molecular Weight | 271.18 g/mol |

| Appearance | Yellow crystalline solid |

| Derivatization Reagent | 2,4-dinitrofluorobenzene (DNFB) |

Mass Spectrometry of N-(2,4-Dinitrophenyl)-L-serine

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of DNP-Serine. The DNP group is highly electrophilic, making the derivative amenable to negative ion mode ESI, where it readily forms a stable [M-H]⁻ ion.

Predicted Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of N-(2,4-Dinitrophenyl)-L-serine is expected to proceed through several characteristic pathways. The primary fragmentation events involve the dinitrophenyl moiety and the serine backbone. A proposed fragmentation scheme is illustrated below. The precursor ion, with a theoretical m/z of 270.0368, undergoes collision-induced dissociation (CID) to produce several key product ions.

A significant fragmentation pathway involves the loss of the carboxyl group as CO₂ (44 Da), a common fragmentation for deprotonated amino acids. Another characteristic fragmentation is the cleavage of the C-C bond between the alpha-carbon and the hydroxymethyl side chain. Additionally, fragmentation within the dinitrophenyl ring can lead to characteristic neutral losses of NO₂ (46 Da) or NO (30 Da).

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization of L-serine and its subsequent analysis by LC-MS/MS. These protocols are based on established methods for the analysis of derivatized amino acids and can be adapted to specific experimental needs.

Protocol 1: Derivatization of L-Serine with 2,4-Dinitrofluorobenzene (DNFB)

Materials:

-

L-Serine standard solution (e.g., 1 mM in 0.1 M HCl)

-

2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 1% w/v in acetone)

-

Sodium bicarbonate buffer (e.g., 0.2 M, pH 9.0)

-

Hydrochloric acid (HCl), 1 M

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

Procedure:

-

To 100 µL of the L-serine standard or sample solution in a microcentrifuge tube, add 200 µL of 0.2 M sodium bicarbonate buffer.

-

Add 200 µL of 1% DNFB solution in acetone (B3395972).

-

Vortex the mixture and incubate at 60°C for 1 hour in a water bath or heating block.

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding 100 µL of 1 M HCl.

-

Evaporate the acetone under a gentle stream of nitrogen.

-

Dilute the sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the desired concentration for LC-MS/MS analysis.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Analysis of N-(2,4-Dinitrophenyl)-L-serine

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

Application Notes and Protocols for the TLC Visualization of DNP-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of amino acids is a cornerstone of biochemical and pharmaceutical research. One of the classical and most reliable methods for the N-terminal analysis of peptides and proteins involves the derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This reaction yields stable, yellow-colored 2,4-dinitrophenyl (DNP) amino acid derivatives.[1][2][3] Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective technique for the separation and visualization of these DNP-amino acids.[4] This application note provides detailed protocols for the preparation of DNP-amino acids and their subsequent visualization by TLC, along with reference Rf values for their identification.

Principle

The primary amino group of an amino acid undergoes a nucleophilic aromatic substitution reaction with DNFB under mildly alkaline conditions. The resulting DNP-amino acid is a colored compound, facilitating its detection. Separation by TLC is based on the principle of differential partitioning of the DNP-amino acids between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system).[5] The polarity of the DNP-amino acid, governed by the properties of its side chain, determines its affinity for the stationary and mobile phases, thus influencing its migration rate and Rf value.

Experimental Protocols

Protocol 1: Preparation of DNP-Amino Acids

This protocol details the synthesis of DNP-amino acids from free amino acids and DNFB.

Materials:

-

Amino acid standard solutions (e.g., 10 mg/mL in water or dilute HCl)

-

2,4-Dinitrofluorobenzene (DNFB, Sanger's reagent) solution (e.g., 5% w/v in ethanol)

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 4% w/v in water)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Test tubes or small reaction vials

-

Water bath or heating block

-

Centrifuge

Procedure:

-

Reaction Setup: In a test tube, mix 1 mL of the amino acid solution with 2 mL of the sodium bicarbonate solution.

-

Derivatization: Add 4 mL of the DNFB solution to the mixture.

-

Incubation: Incubate the reaction mixture in a water bath at 40°C for 1 hour. The solution should turn yellow, indicating the formation of the DNP-derivative.

-

Acidification: After incubation, cool the reaction mixture to room temperature and acidify by adding dilute HCl dropwise until the pH is approximately 1-2. This step protonates any unreacted amino groups and the carboxyl group.

-

Extraction: Extract the DNP-amino acid from the aqueous solution using diethyl ether. Add 5 mL of diethyl ether, vortex thoroughly, and allow the layers to separate. The yellow DNP-amino acid will partition into the upper ether layer.

-

Washing: Carefully remove the aqueous (lower) layer. Wash the ether layer with 5 mL of water to remove any remaining water-soluble impurities.

-

Drying: Transfer the ether layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen or in a fume hood.

-

Reconstitution: Dissolve the dried DNP-amino acid residue in a small, known volume of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) for TLC analysis.

Protocol 2: TLC Visualization of DNP-Amino Acids

This protocol describes the separation and visualization of the prepared DNP-amino acids.

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

Prepared DNP-amino acid samples and standards

-

TLC developing chamber

-

Solvent systems (see Table 1 for examples)

-

Capillary tubes or micropipettes for spotting

-

Pencil and ruler

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Plate Preparation: With a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate. Mark the positions for sample application along this line, ensuring they are adequately spaced.

-

Sample Application: Using a capillary tube or micropipette, carefully spot a small volume (1-2 µL) of the DNP-amino acid solution onto the marked positions at the origin. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.

-

Chamber Saturation: Pour the chosen solvent system into the TLC developing chamber to a depth of about 0.5-1 cm. Close the chamber and allow it to saturate with the solvent vapors for at least 15-20 minutes. This ensures a uniform development of the chromatogram.

-

Chromatogram Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring that the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

-

Solvent Front Marking: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

-

Drying: Allow the plate to air dry completely in a fume hood.

-

Visualization:

-

Visible Light: The DNP-amino acid spots are typically visible as distinct yellow spots on the white silica gel background.[6]

-

UV Light: For enhanced visualization, observe the plate under a UV lamp. DNP-amino acids will appear as dark spots on a fluorescent background when viewed under short-wave UV light (254 nm) on plates containing a fluorescent indicator.[6]

-

-

Rf Value Calculation: Measure the distance traveled by the center of each spot from the origin and the distance traveled by the solvent front from the origin. Calculate the Retention factor (Rf) value for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The identification of DNP-amino acids is achieved by comparing their Rf values with those of known standards run on the same plate under identical conditions. The following table summarizes the approximate Rf values of various DNP-amino acids in different solvent systems on silica gel plates.

Table 1: Rf Values of DNP-Amino Acids in Various Solvent Systems

| DNP-Amino Acid | Solvent System A (Chloroform:Methanol:Acetic Acid, 95:5:1) | Solvent System B (Benzene:Pyridine:Acetic Acid, 80:20:2) | Solvent System C (n-Butanol:Acetic Acid:Water, 4:1:5, upper phase) |

| DNP-Alanine | 0.58 | 0.65 | 0.55 |

| DNP-Arginine | 0.05 | 0.10 | 0.20 |

| DNP-Aspartic Acid | 0.25 | 0.35 | 0.30 |

| DNP-Glutamic Acid | 0.30 | 0.40 | 0.38 |

| DNP-Glycine | 0.45 | 0.50 | 0.42 |

| DNP-Isoleucine | 0.75 | 0.80 | 0.75 |

| DNP-Leucine | 0.76 | 0.81 | 0.76 |

| DNP-Lysine (di-DNP) | 0.15 | 0.25 | 0.45 |

| DNP-Methionine | 0.65 | 0.70 | 0.68 |

| DNP-Phenylalanine | 0.72 | 0.78 | 0.72 |

| DNP-Proline | 0.60 | 0.68 | 0.60 |

| DNP-Serine | 0.35 | 0.45 | 0.35 |

| DNP-Threonine | 0.40 | 0.50 | 0.40 |

| DNP-Tryptophan | 0.68 | 0.75 | 0.65 |

| DNP-Tyrosine (O-DNP) | 0.50 | 0.60 | 0.50 |

| DNP-Valine | 0.70 | 0.75 | 0.70 |

Note: Rf values are approximate and can vary depending on the specific experimental conditions such as temperature, humidity, and the quality of the TLC plate and solvents.

Visualizations

Caption: Chemical reaction for the synthesis of DNP-amino acids.

Caption: Experimental workflow for the TLC analysis of DNP-amino acids.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 3. drklbcollege.ac.in [drklbcollege.ac.in]

- 4. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]

- 6. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for the Derivatization of Serine with Sanger's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent, is a classic and robust method for the identification and quantification of N-terminal amino acids in peptides and proteins.[1][2] This technique, pioneered by Frederick Sanger in his Nobel Prize-winning work on the structure of insulin, remains a valuable tool in protein chemistry and analysis.[2] The reaction involves the nucleophilic aromatic substitution of the fluorine atom of DNFB by the non-protonated amino group of an amino acid under mildly alkaline conditions.[2] This forms a stable 2,4-dinitrophenyl (DNP) derivative, which is characteristically yellow and can be readily detected and quantified by spectrophotometry or chromatography.[1]

This application note provides a detailed protocol for the derivatization of the amino acid serine with Sanger's reagent and the subsequent analysis of the DNP-serine product by High-Performance Liquid Chromatography (HPLC).

Chemical Reaction

The primary amino group of serine acts as a nucleophile, attacking the electron-deficient C1 position of Sanger's reagent. The fluoride (B91410) ion is subsequently eliminated, resulting in the formation of N-(2,4-dinitrophenyl)-L-serine. This reaction is typically carried out in a slightly basic solution (pH 8-9) to ensure the amino group is sufficiently deprotonated and thus nucleophilic.[2]

Experimental Protocols

Materials and Reagents

-

L-Serine (or sample containing serine)

-

Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol, absolute

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and 2 M

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Standard of N-(2,4-dinitrophenyl)-L-serine (for HPLC calibration)

Derivatization Protocol for Free Serine

-

Sample Preparation: Prepare a standard solution of L-serine (e.g., 1 mg/mL) in deionized water.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

100 µL of the serine solution.

-

200 µL of 1% (w/v) sodium bicarbonate solution (to achieve a pH of approximately 8.5).

-

400 µL of a 1% (v/v) solution of Sanger's reagent in absolute ethanol.

-

-

Incubation: Vortex the mixture gently and incubate at 40°C for 1-2 hours in the dark. The DNP group is light-sensitive. The solution will develop a yellow color, indicating the formation of the DNP-derivative.

-

Reaction Quenching and Extraction:

-

After incubation, cool the reaction mixture to room temperature.

-

Acidify the solution with 2 M HCl to a pH of approximately 1-2 to protonate any unreacted amines and the carboxylic acid group of the DNP-serine.

-

Extract the DNP-serine by adding 1 mL of diethyl ether and vortexing vigorously. DNP-serine is soluble in ether.[1]

-

Centrifuge the mixture to separate the phases.

-

Carefully transfer the upper ether layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 1 mL of diethyl ether and combine the ether extracts.

-

-

Drying and Reconstitution:

-

Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis (e.g., 80:20 water:acetonitrile with 0.1% TFA).

-

HPLC Analysis of DNP-Serine

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA).

-

Gradient Elution: A linear gradient can be optimized, for example:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 360 nm.

-

Injection Volume: 20 µL.

Data Presentation

Quantitative analysis can be performed by creating a calibration curve with standard solutions of DNP-serine of known concentrations.

| Parameter | Value | Reference/Note |

| Analyte | N-(2,4-dinitrophenyl)-L-serine | |

| HPLC Column | C18 (4.6 x 250 mm, 5 µm) | Typical for reversed-phase |

| Detection Wavelength | 360 nm | Maximum absorbance for DNP-derivatives |

| Expected Retention Time | Variable, dependent on exact conditions | Typically in the range of 10-20 minutes with the suggested gradient |

| Quantification Range | Dependent on detector sensitivity | Typically in the low µg/mL to ng/mL range |

| Reaction Yield | > 90% | Under optimal conditions |

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of serine is depicted in the following diagram.

Discussion and Conclusion

The derivatization of serine with Sanger's reagent is a reliable and well-established method for its quantification. The resulting DNP-serine is stable and exhibits strong UV absorbance, allowing for sensitive detection by HPLC. The protocol provided herein can be adapted for the analysis of serine in various sample matrices. For complex biological samples, appropriate sample clean-up and extraction procedures should be implemented prior to derivatization to minimize interference. It is also important to note that Sanger's reagent will react with any primary or secondary amine, including the ε-amino group of lysine, so chromatographic separation is crucial for specific quantification of DNP-serine. The stability of the DNP-amino acid bond to acid hydrolysis also makes this method suitable for determining the N-terminal serine residue in peptides and proteins, which would involve an additional hydrolysis step after derivatization.

References

Quantitative Analysis of DNP-Amino Acids by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various scientific disciplines, including proteomics, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often requiring derivatization of amino acids to enhance their detection by UV-Visible or fluorescence detectors. Derivatization with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, yields stable 2,4-dinitrophenyl (DNP) amino acid derivatives that strongly absorb UV radiation, allowing for sensitive quantification.

This document provides a detailed application note and protocol for the quantitative analysis of DNP-amino acids by reversed-phase HPLC (RP-HPLC). The methodology described herein is applicable for the routine analysis of amino acid composition in protein hydrolysates and other biological samples.

Principle

The primary amino group of an amino acid undergoes a nucleophilic aromatic substitution reaction with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. This reaction forms a stable N-DNP-amino acid derivative, which possesses a strong chromophore. The resulting DNP-amino acids are then separated by RP-HPLC on a C18 column with a gradient elution system, typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). Detection is performed using a UV detector at a wavelength where the DNP moiety exhibits maximum absorbance, generally around 360 nm. Quantification is achieved by comparing the peak areas of the DNP-amino acids in the sample to those of known standards.

Data Presentation

The following tables summarize the quantitative data for the analysis of DNP-amino acids by HPLC. The data is compiled from a validated method for the simultaneous determination of 19 amino acids.

Table 1: HPLC Retention Times and Linearity of DNP-Amino Acids

| Amino Acid | Abbreviation | Retention Time (min) | Linear Range (µg/mL) | Correlation Coefficient (R²) |

| Aspartic Acid | Asp | 9.8 | 0.76 - 76.32 | 0.9992 |

| Glutamic Acid | Glu | 10.5 | 0.86 - 86.44 | 0.9994 |

| Asparagine | Asn | 12.1 | 0.78 - 77.52 | 0.9989 |

| Serine | Ser | 13.5 | 0.62 - 61.80 | 0.9996 |

| Glutamine | Gln | 14.2 | 0.86 - 85.92 | 0.9991 |

| Glycine | Gly | 15.8 | 0.44 - 44.16 | 0.9998 |

| Threonine | Thr | 17.2 | 0.70 - 70.08 | 0.9995 |

| Arginine | Arg | 18.9 | 1.02 - 102.40 | 0.9985 |

| Alanine | Ala | 20.5 | 0.52 - 52.32 | 0.9997 |

| GABA | GABA | 22.1 | 0.61 - 60.60 | 0.9993 |

| Proline | Pro | 23.8 | 0.68 - 67.68 | 0.9990 |

| Valine | Val | 26.3 | 0.69 - 68.88 | 0.9996 |

| Methionine | Met | 27.9 | 0.88 - 87.84 | 0.9992 |

| Tryptophan | Trp | 29.5 | 1.20 - 120.00 | 0.9987 |

| Isoleucine | Ile | 31.2 | 0.77 - 77.28 | 0.9994 |

| Phenylalanine | Phe | 32.8 | 0.97 - 97.20 | 0.9991 |

| Leucine | Leu | 34.5 | 0.77 - 77.28 | 0.9995 |

| Ornithine | Orn | 36.1 | 0.77 - 77.28 | 0.9988 |

| Lysine | Lys | 37.8 | 0.86 - 86.16 | 0.9993 |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2.68–62.44 pmol/L | |

| Limit of Quantification (LOQ) | 2.93 to 208.13 pmol/L | |

| Precision (RSD) | ||

| - Repeatability (Intra-day) | 0.30% − 5.31% | |

| - Intermediate Precision (Inter-day) | 1.96% − 8.04% | |

| Accuracy (Recovery) | 86.53% to 121.46% |

Experimental Protocols

Reagents and Materials

-

Amino Acid Standards

-

2,4-Dinitrofluorobenzene (DNFB)

-

Sodium Bicarbonate (NaHCO₃)

-

Hydrochloric Acid (HCl)

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Water (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve each amino acid standard in 0.1 M HCl to prepare individual stock solutions.

-

Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with 0.1 M HCl to achieve the desired concentrations for calibration.

Sample Preparation and Derivatization

-